molecular formula C53H79N15O15S2 B8819511 Cdr2.ame(50-55) CAS No. 176434-88-1

Cdr2.ame(50-55)

Cat. No.: B8819511
CAS No.: 176434-88-1
M. Wt: 1230.4 g/mol
InChI Key: KDCQLXAJOPNPCJ-VBPHXLSFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on nomenclature conventions, the "50-55" suffix may denote a molecular weight range (50–55 kDa) or a structural feature (e.g., a peptide sequence spanning residues 50–55). ). Its characterization would require rigorous spectroscopic and chromatographic validation per IUPAC guidelines, including NMR, MS, and elemental analysis .

Properties

CAS No.

176434-88-1

Molecular Formula

C53H79N15O15S2

Molecular Weight

1230.4 g/mol

IUPAC Name

(2S)-2-[[(4R,7S,10S,13S,16S,19S,22S,25R)-22-(4-aminobutyl)-16-(2-amino-2-oxoethyl)-25-[[(2S)-2-amino-3-phenylpropanoyl]amino]-13-(carboxymethyl)-10-[3-(diaminomethylideneamino)propyl]-7-methyl-19-(2-methylpropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C53H79N15O15S2/c1-27(2)20-35-47(77)64-36(23-41(56)70)48(78)65-37(24-42(71)72)49(79)61-34(13-9-19-59-53(57)58)45(75)60-28(3)43(73)67-39(51(81)66-38(52(82)83)22-30-14-16-31(69)17-15-30)25-84-85-26-40(50(80)62-33(46(76)63-35)12-7-8-18-54)68-44(74)32(55)21-29-10-5-4-6-11-29/h4-6,10-11,14-17,27-28,32-40,69H,7-9,12-13,18-26,54-55H2,1-3H3,(H2,56,70)(H,60,75)(H,61,79)(H,62,80)(H,63,76)(H,64,77)(H,65,78)(H,66,81)(H,67,73)(H,68,74)(H,71,72)(H,82,83)(H4,57,58,59)/t28-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

KDCQLXAJOPNPCJ-VBPHXLSFSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC(=O)O)CC(=O)N)CC(C)C)CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O

Canonical SMILES

CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC(=O)O)CC(=O)N)CC(C)C)CCCCN)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "Cdr2.ame(50-55)," we compare it with two structurally or functionally analogous compounds: benzoxazine derivatives (e.g., G330 metabolites from Arctic actinomycetes) and streptomycete-produced antibiotics (e.g., streptomycin).

Table 1: Key Comparison Metrics

Property Cdr2.ame(50-55) (Hypothetical) Benzoxazine G330 Streptomycin
Source Microbial (assumed) Arctic actinomycetes Streptomyces griseus
Molecular Weight ~50–55 kDa 300–500 Da (small molecule) 581.58 Da
Bioactivity Antimicrobial (assumed) Anticancer, antibacterial Broad-spectrum antibiotic
Structural Features Peptide/protein motif Benzoxazine core + side chains Aminoglycoside glycoside
Thermal Stability Pending data Stable at ≤60°C Degrades above 40°C
Solubility Hydrophilic (assumed) Moderate in polar solvents High in water

Functional and Structural Analysis

Benzoxazine G330 :

  • Structural Contrast : Benzoxazines are heterocyclic compounds with a fused benzene-oxazine ring, distinct from the peptide backbone hypothesized for "Cdr2.ame(50-55)." The latter’s larger size (50–55 kDa vs. 300–500 Da) suggests divergent mechanisms of action, such as enzyme inhibition (peptide) versus intercalation (benzoxazine) .
  • Functional Overlap : Both exhibit antimicrobial properties, but benzoxazines also show anticancer activity due to DNA interaction, a feature unconfirmed for "Cdr2.ame(50-55)" .

Streptomycin: Functional Contrast: Streptomycin, an aminoglycoside, disrupts bacterial protein synthesis via ribosomal binding. "Cdr2.ame(50-55)" may employ a peptide-mediated mechanism (e.g., membrane disruption), aligning with smaller antimicrobial peptides . Stability: Streptomycin’s thermal instability limits its storage and application, whereas "Cdr2.ame(50-55)"—if protein-based—may require refrigeration, akin to biologics .

Key Research Findings

  • Efficacy : Streptomycin’s broad-spectrum activity is well-documented, but resistance has reduced its utility. "Cdr2.ame(50-55)" could fill this gap if it targets resistant strains .
  • Synthesis Complexity : Benzoxazines are synthetically accessible via cyclization reactions, while peptide production (e.g., "Cdr2.ame(50-55)") demands costly recombinant expression or solid-phase synthesis .

Critical Considerations and Data Gaps

Characterization : Full structural elucidation of "Cdr2.ame(50-55)" is essential, including 2D NMR and HRMS, to validate its classification and mechanism .

Thermodynamic Properties : Pending studies on melting points, partition coefficients (logP), and shelf-life stability are needed for industrial scaling .

Toxicity: Unlike streptomycin (ototoxic/nephrotoxic), "Cdr2.ame(50-55)" requires safety profiling to rule out immunogenic risks common to peptides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.